

Application Note: Synthesis of Methyl 4-aminobenzoate from Methyl 4-nitrobenzoate

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Compound of Interest

Compound Name: Methyl 4-nitrobenzoate

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Abstract

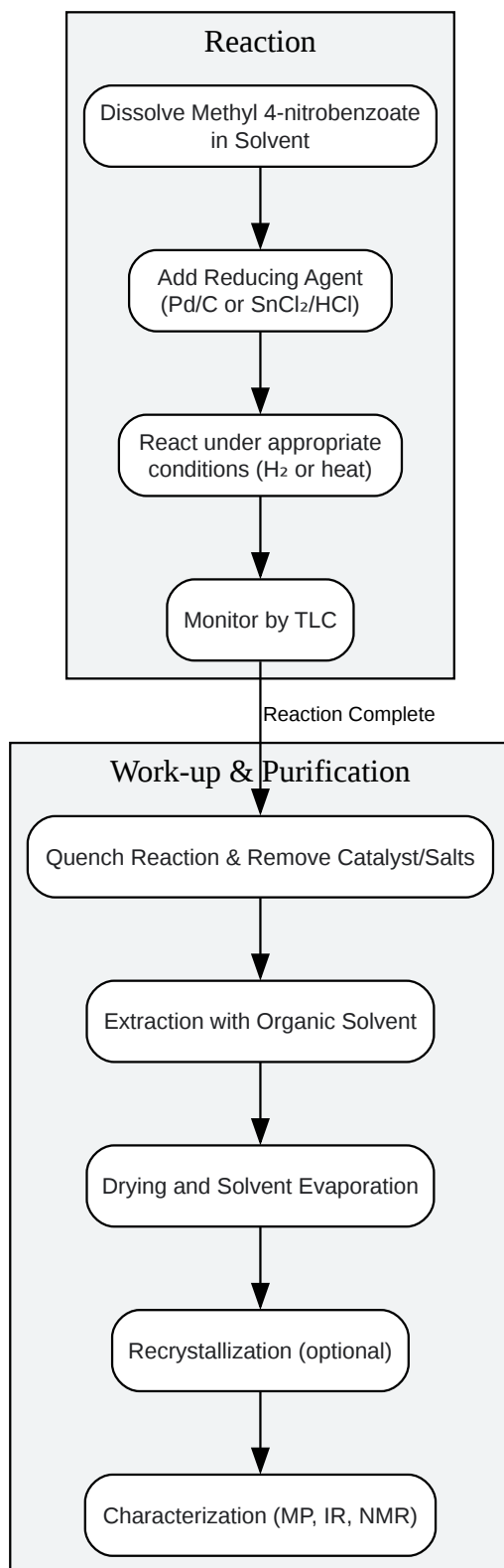
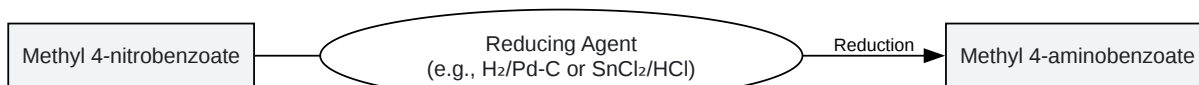
This document provides detailed protocols for the synthesis of methyl 4-aminobenzoate, a key intermediate in the pharmaceutical and fine chemical industries, via the reduction of **methyl 4-nitrobenzoate**. Two common and effective reduction methodologies are presented: catalytic hydrogenation using palladium on carbon (Pd/C) and chemical reduction using tin(II) chloride (SnCl₂). This application note includes comprehensive experimental procedures, a comparative summary of reaction parameters, and analytical data for the starting material and the final product.

Introduction

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis. Methyl 4-aminobenzoate, in particular, serves as a crucial building block for the synthesis of various active pharmaceutical ingredients (APIs), local anesthetics, and other specialty chemicals. The choice of reduction method is critical and depends on factors such as functional group tolerance, reaction scalability, safety, and cost. Catalytic hydrogenation is often favored for its high efficiency and clean reaction profile, while metal-based reductions, such as with tin(II) chloride, offer a reliable alternative that is tolerant of various functional groups.

Chemical Reaction

The overall transformation involves the reduction of the nitro group of **methyl 4-nitrobenzoate** to an amino group, yielding methyl 4-aminobenzoate.



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